![molecular formula C20H17N3O5 B5517158 2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

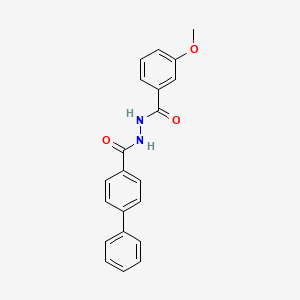

The synthesis of similar compounds involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was synthesized through the reaction of 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, showcasing the Schiff base formation via a condensation mechanism (Yathirajan et al., 2007). Similarly, compounds like N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide are prepared by reacting acetohydrazide with 1-(4-methoxyphenyl)ethanone, indicating a straightforward synthetic route involving carbonyl compounds and hydrazides (Li & Jian, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, demonstrating features like planarity and specific bond configurations. The crystal structure is stabilized by hydrogen bonding and other non-covalent interactions, contributing to the stability and reactivity of these compounds (Somagond et al., 2018).

Wissenschaftliche Forschungsanwendungen

Optical Material Applications

Hydrazones, including those structurally related to the compound , have been synthesized and characterized for their nonlinear optical properties. These properties are critical for applications in optical devices such as optical limiters and switches. For instance, synthesized hydrazones have demonstrated significant third-order nonlinear optical properties, indicating their potential as candidates for optical device applications (Naseema et al., 2010).

Antimicrobial Activities

Hydrazone derivatives have also been explored for their antimicrobial properties. Compounds structurally similar to the compound of interest have shown activity against various bacteria, including Mycobacterium tuberculosis and Staphylococcus species. This suggests the potential of such compounds in developing new antimicrobial agents (Küçükgüzel et al., 2003).

Anticancer Evaluation

Research into hydrazone derivatives extends into evaluating their anticancer properties. Various synthesized compounds have been screened for their anticancer activity, indicating the potential of these compounds in cancer treatment. For example, specific hydrazone derivatives have been found to exhibit activity against breast cancer cell lines, highlighting their relevance in anticancer research (Salahuddin et al., 2014).

Organic Synthesis Applications

Furthermore, compounds with furan and hydrazone components have been utilized in organic synthesis, demonstrating the versatility of these moieties in constructing complex organic molecules. They have been involved in reactions forming new aromatic nuclei, such as furans and phenols, through interactions with acetylenes, showcasing their utility in synthetic organic chemistry (Mccallum et al., 1988).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-27-17-8-2-14(3-9-17)12-20(24)22-21-13-18-10-11-19(28-18)15-4-6-16(7-5-15)23(25)26/h2-11,13H,12H2,1H3,(H,22,24)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYLFDXMWCCKLF-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)